N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide
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Overview
Description
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide is a complex organic compound that features a bromothiophene moiety, a phenoxy group, and an acetohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide typically involves the following steps:
Formation of the hydrazide: The initial step involves the reaction of 2-[4-(propan-2-yl)phenoxy]acetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with 5-bromothiophene-2-carbaldehyde under acidic conditions to form the final product through a condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
Properties
Molecular Formula |
C16H17BrN2O2S |
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Molecular Weight |
381.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C16H17BrN2O2S/c1-11(2)12-3-5-13(6-4-12)21-10-16(20)19-18-9-14-7-8-15(17)22-14/h3-9,11H,10H2,1-2H3,(H,19,20)/b18-9+ |
InChI Key |
FNGPJIHIASOYJQ-GIJQJNRQSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(S2)Br |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(S2)Br |
Origin of Product |
United States |
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